molecular formula C11H9ClN2 B14855226 4-(Chloromethyl)-6-phenylpyrimidine

4-(Chloromethyl)-6-phenylpyrimidine

Cat. No.: B14855226
M. Wt: 204.65 g/mol
InChI Key: JJGBBAOIJGRQIR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with a chloromethyl group at the 4-position and a phenyl group at the 6-position. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-phenylpyrimidine typically involves the chloromethylation of 6-phenylpyrimidine. One common method is the reaction of 6-phenylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group at the 4-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted pyrimidines.

Scientific Research Applications

4-(Chloromethyl)-6-phenylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The phenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

4-(Chloromethyl)-6-phenylpyrimidine can be compared with other pyrimidine derivatives, such as:

    4-(Chloromethyl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    4-(Chloromethyl)-5-phenylpyrimidine: The position of the phenyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

    6-Phenylpyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-(chloromethyl)-6-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

JJGBBAOIJGRQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CCl

Origin of Product

United States

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